4-Methyl-N-(thietan-3-yl)pyridin-3-amine
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Overview
Description
4-Methyl-N-(thietan-3-yl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a methyl group at the 4-position and an amine group at the 3-position, which is further substituted with a thietan-3-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(thietan-3-yl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with a thietan-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(thietan-3-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thietan-3-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-(thietan-3-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(thietan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(pyridin-3-yl)pyridin-3-amine: Similar structure but lacks the thietan-3-yl group.
3-Methyl-N-(thietan-3-yl)pyridin-4-amine: Similar structure but with different substitution positions.
4-Methyl-N-(thietan-3-yl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-Methyl-N-(thietan-3-yl)pyridin-3-amine is unique due to the presence of both a thietan-3-yl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2S |
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Molecular Weight |
180.27 g/mol |
IUPAC Name |
4-methyl-N-(thietan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2S/c1-7-2-3-10-4-9(7)11-8-5-12-6-8/h2-4,8,11H,5-6H2,1H3 |
InChI Key |
PZROQSGQRFNHDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC2CSC2 |
Origin of Product |
United States |
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